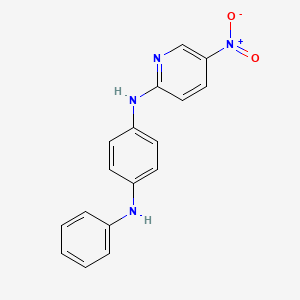![molecular formula C18H30N4O2 B3968771 2-{1-[1-(cycloheptylacetyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}ethanol](/img/structure/B3968771.png)
2-{1-[1-(cycloheptylacetyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}ethanol
Overview
Description
2-{1-[1-(cycloheptylacetyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}ethanol, also known as CHEP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. CHEP is a triazole-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of 2-{1-[1-(cycloheptylacetyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}ethanol is not fully understood, but it is believed to act on the GABAergic system in the brain. It has been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability. This modulation results in the inhibition of neurotransmitter release, leading to the observed anti-inflammatory, analgesic, and anticonvulsant effects.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been found to have potential as a drug delivery system, as it can be conjugated with other molecules to target specific cells or tissues.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{1-[1-(cycloheptylacetyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}ethanol in lab experiments is its potential as a drug delivery system. This compound can be conjugated with other molecules to target specific cells or tissues, which can increase the efficacy of the drug. Additionally, this compound has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects, which make it a useful tool for studying these processes. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.
Future Directions
There are several future directions for the study of 2-{1-[1-(cycloheptylacetyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}ethanol. One direction is to further investigate its potential as an anticancer agent. Another direction is to study its potential as a drug delivery system for other drugs. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo, as well as its potential for use in humans.
Scientific Research Applications
2-{1-[1-(cycloheptylacetyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}ethanol has been studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been found to have potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential as a drug delivery system, as it can be conjugated with other molecules to target specific cells or tissues.
properties
IUPAC Name |
2-cycloheptyl-1-[4-[4-(2-hydroxyethyl)triazol-1-yl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O2/c23-12-9-16-14-22(20-19-16)17-7-10-21(11-8-17)18(24)13-15-5-3-1-2-4-6-15/h14-15,17,23H,1-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYCLCBHXAIYHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)CC(=O)N2CCC(CC2)N3C=C(N=N3)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{4-hydroxy-2-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B3968692.png)
![[4-(2-methoxy-4-nitrophenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methylene diacetate](/img/structure/B3968707.png)
![1-benzyl-4-[1-(2-pyridinylmethyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3968723.png)
![4-chloro-N-(2-chlorobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3968731.png)


![N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B3968742.png)
![2-(4-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}-1-piperazinyl)ethanol ethanedioate (salt)](/img/structure/B3968752.png)
![ethyl 5-{[(3-nitrophenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B3968758.png)


![4-{2-[(3-fluorobenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3968763.png)
![1-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]anthra-9,10-quinone](/img/structure/B3968774.png)
![2-[4-(1-cyclopentyl-4-piperidinyl)-1-piperazinyl]ethanol ethanedioate (salt)](/img/structure/B3968777.png)